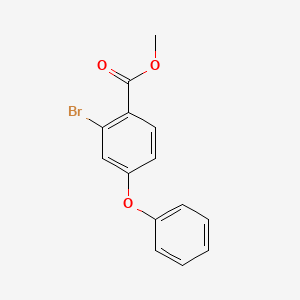

Methyl2-bromo-4-phenoxybenzoate

説明

Methyl 2-bromo-4-phenoxybenzoate is a brominated aromatic ester with a molecular formula of $ \text{C}{14}\text{H}{11}\text{BrO}_3 $. Structurally, it features a benzoate backbone substituted with a bromine atom at the 2-position, a phenoxy group at the 4-position, and a methyl ester at the carboxylate position. This compound is hypothesized to function as an intermediate or active ingredient in agrochemicals, given its structural similarity to pesticidal esters documented in literature . Its reactivity and biological activity are influenced by the electron-withdrawing bromine atom, the bulky phenoxy group, and the ester moiety, which collectively modulate its solubility, stability, and interaction with biological targets.

特性

分子式 |

C14H11BrO3 |

|---|---|

分子量 |

307.14 g/mol |

IUPAC名 |

methyl 2-bromo-4-phenoxybenzoate |

InChI |

InChI=1S/C14H11BrO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3 |

InChIキー |

KRVLUHVEHIOJFK-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by the introduction of a phenoxy group. The typical synthetic route involves:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.

Phenoxylation: The brominated intermediate is then reacted with phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.

Industrial Production Methods: Industrial production of methyl 2-bromo-4-phenoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .

化学反応の分析

Types of Reactions: Methyl 2-bromo-4-phenoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products:

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

科学的研究の応用

Methyl 2-bromo-4-phenoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of methyl 2-bromo-4-phenoxybenzoate involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of methyl 2-bromo-4-phenoxybenzoate, a comparison with analogous compounds is essential. The following analysis focuses on substituent effects, ester group variations, and functional applications.

Substituent Effects: Bromine vs. Chlorine

- Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate):

Bromopropylate, a miticide, employs bromine atoms at both the benzene ring and phenyl group, enhancing lipophilicity and resistance to metabolic degradation compared to chlorinated analogs. Bromine’s larger atomic radius and polarizability improve membrane penetration, increasing pesticidal efficacy . - Chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate):

Chloropropylate substitutes bromine with chlorine, reducing molecular weight and altering electronic properties. Chlorine’s higher electronegativity may enhance electrophilic reactivity but decrease persistence in lipid-rich environments compared to bromine .

Ester Group Variations: Methyl vs. Isopropyl

- Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate):

Fluazolate’s isopropyl ester increases steric hindrance, slowing hydrolysis and prolonging residual activity. However, methyl esters (as in the target compound) are generally more volatile and less persistent, favoring applications requiring shorter environmental half-lives . - Flamprop-isopropyl (1-methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine):

This herbicide uses an isopropyl ester to balance solubility and bioavailability. Methyl esters, by contrast, may enhance solubility in polar solvents but reduce soil adsorption .

Key Insight: The methyl ester in methyl 2-bromo-4-phenoxybenzoate likely optimizes solubility for foliar applications but may necessitate formulation adjuvants to mitigate rapid degradation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility: Methyl esters are typically easier to synthesize than bulkier isopropyl derivatives, suggesting cost advantages for methyl 2-bromo-4-phenoxybenzoate in scaled production.

- Environmental Impact : Brominated compounds like the target molecule may bioaccumulate more than chlorinated variants, necessitating rigorous ecotoxicological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。